molecular formula C11H16O B1584244 2-Methyl-1-phenylbutan-2-ol CAS No. 772-46-3

2-Methyl-1-phenylbutan-2-ol

Cat. No. B1584244
CAS RN: 772-46-3
M. Wt: 164.24 g/mol
InChI Key: FTZBYXCNXOPJEL-UHFFFAOYSA-N
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Description

“2-Methyl-1-phenylbutan-2-ol” is a chemical compound with the molecular formula C11H16O . It has a molecular weight of 164.25 .


Synthesis Analysis

The synthesis of “2-Methyl-1-phenylbutan-2-ol” can be achieved through various methods. One approach involves the dehydration of a similar alcohol, "3-methyl-1-phenylbutan-2-ol" . Another method involves the use of genetically modified E. coli to produce “2-Methyl-1-butanol” from glucose .


Molecular Structure Analysis

The molecular structure of “2-Methyl-1-phenylbutan-2-ol” consists of a total of 28 bonds. There are 12 non-H bonds, 6 multiple bonds, 3 rotatable bonds, 6 aromatic bonds, 1 six-membered ring, 1 hydroxyl group, and 1 tertiary alcohol .


Chemical Reactions Analysis

The dehydration of “3-methyl-1-phenylbutan-2-ol”, a similar alcohol, has been studied. The reaction forms a stable benzyl secondary carbocation, which then forms a more substituted alkene . This reaction follows Zaitsev’s rule, which states that the more substituted alkene is preferred .

Scientific Research Applications

Fragrance Ingredient Applications

  • Fragrance Material Review : 2-Methyl-1-phenylbutan-2-ol is used as a fragrance ingredient. It is part of the Aryl Alkyl Alcohols (AAA) group, which are diverse fragrance ingredients that include primary, secondary, and tertiary alkyl alcohols bonded to an aryl group. Detailed toxicology and dermatology reviews related to this fragrance ingredient are available, highlighting its use and safety in fragrances (Scognamiglio et al., 2012).

Chemical Synthesis and Stereochemistry

  • Photolysis Studies : The stereochemistry of diastereoisomeric compounds related to 2-Methyl-1-phenylbutan-2-ol, such as 2-methyl-1-phenylbut-3-en-1-ols, has been established through studies on photolysis. These studies provide insights into the stereochemical behavior and cyclization of related compounds (Coxon & Hii, 1977).

  • Lipase-Mediated Resolution : The efficiency and selectivity of lipase-mediated resolution of 2-phenylalkanols, including derivatives of 2-Methyl-1-phenylbutan-2-ol, are affected by the steric properties of the acyl group. This research has implications for the synthesis of stereoisomers and understanding enzymatic reactions (Foley et al., 2017).

Biofuel Production

  • Biofuel Development : In the context of biofuel production, research on 2-methylpropan-1-ol, a compound structurally similar to 2-Methyl-1-phenylbutan-2-ol, has shown that engineering certain enzymes like ketol-acid reductoisomerase and alcohol dehydrogenase can enable efficient biofuel production under anaerobic conditions. This is relevant for the development of sustainable energy sources (Bastian et al., 2011).

Corrosion Inhibition

  • Corrosion Inhibitors : Schiff base ligands, including derivatives of 2-Methyl-1-phenylbutan-2-ol, have been studied for their effectiveness as corrosion inhibitors. These compounds are significant for protecting metals like steel in acidic environments (Erami et al., 2015).

Pharmaceutical and Chemical Research

  • Chiral Molecules Studies : The analysis of vibrational circular dichroism (VCD) spectra of molecules structurally related to 2-Methyl-1-phenylbutan-2-ol, such as 3-methyl-1-(methyldiphenlsilyl)-1-phenylbutan-1-ol, is essential for understanding the Brook rearrangement of tertiary benzylic α-hydroxylsilanes. This research aids in understanding the structural dynamics of chiral molecules (Xia et al., 2018).

Safety And Hazards

“2-Methyl-1-phenylbutan-2-ol” should be handled with care. It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to avoid contact with skin and eyes. It should be stored in a tightly closed container, in a cool and dry place .

properties

IUPAC Name

2-methyl-1-phenylbutan-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16O/c1-3-11(2,12)9-10-7-5-4-6-8-10/h4-8,12H,3,9H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTZBYXCNXOPJEL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)(CC1=CC=CC=C1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501032956
Record name 2-Methyl-1-phenylbutan-2-ol
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URL https://comptox.epa.gov/dashboard/DTXSID501032956
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

164.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Methyl-1-phenylbutan-2-ol

CAS RN

772-46-3
Record name α-Ethyl-α-methylbenzeneethanol
Source CAS Common Chemistry
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Phenethyl alcohol, alpha-ethyl-alpha-methyl-
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Record name 772-46-3
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Record name 2-Methyl-1-phenylbutan-2-ol
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Record name 2-methyl-1-phenylbutan-2-ol
Source European Chemicals Agency (ECHA)
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
L Zhang - 2017 - search.proquest.com
Abstract: This dissertation will present four main projects focused on stereoselective construction of borylated compounds as well as their applications in asymmetric syntheses. The first …
Number of citations: 1 search.proquest.com
A Kadam - 2014 - search.proquest.com
Green chemistry integrates environmentally safe and sustainable technologies for chemical research and production. Many classical synthetic methods, even with widespread …
Number of citations: 2 search.proquest.com
GWH Cheeseman, PFG Praill - Rodd's Chemistry of Carbon Compounds, 1964 - Elsevier
Publisher Summary This chapter discusses the chemistry of monoaryl derivatives of the aliphatic amines and their simple derivatives, monoarylated aliphatic alcohols and the …
Number of citations: 0 www.sciencedirect.com

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